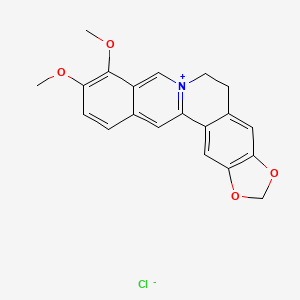

Berberine chloride

Descripción

UV-Vis Spectroscopy

This compound exhibits strong absorption in the visible range due to its conjugated isoquinoline system. Key features include:

Infrared (IR) Spectroscopy

Characteristic IR bands (KBr pellet):

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2,844 | Methoxyl group ($$ \text{C–O–CH}_3 $$) |

| 1,635 | Iminium ($$ \text{C=N}^+ $$) |

| 1,569 | Aromatic C=C bending |

| 1,506 | Furyl group vibrations |

Ion pairing with chloride reduces peak intensities and induces shifts in the 2,000–1,500 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR data (methanol-$$d_4$$, 400 MHz):

| Atom | $$ ^1\text{H} \, \delta \, (\text{ppm}) $$ | $$ ^{13}\text{C} \, \delta \, (\text{ppm}) $$ |

|---|---|---|

| H-8 | 8.68 | - |

| H-12 | 7.99 | - |

| C-16 | - | 135.14 |

| C-10 | - | 146.46 |

The methylenedioxy protons resonate as a singlet at 6.14 ppm , while methoxy groups appear as singlets at 4.12 ppm and 4.23 ppm .

Mass Spectrometry (MS)

- Molecular ion : $$ m/z $$ 336.25 [M]⁺ (C$${20}$$H$${18}$$NO$$_4^+$$).

- Fragments: $$ m/z $$ 321 (loss of CH$$_3$$), 292 (loss of CO).

- Isotopic abundance ratio ($$ P{M+1}/PM $$): 22.83% (theoretical) vs. 34.4% (observed in treated samples).

Tautomeric Forms and Ionic Properties

This compound exists predominantly as a quinolizinium cation in solution, stabilized by resonance across the conjugated aromatic system. Quantum mechanical studies identify three tautomers:

- Ammonium form : Least stable (10.65 kcal/mol higher energy than carbinol).

- Carbinol (pseudobase) : Most stable in gas phase, formed via water addition to the iminium group.

- Amino-aldehyde : Intermediate stability, 12.65 kcal/mol less stable than carbinol.

Ion pairing with anions (e.g., Cl⁻, SCN⁻) significantly alters photophysical properties. Association constants ($$ K $$) for Cl⁻ in dichloromethane are 1.5 × 10⁵ M⁻¹ , reducing fluorescence quantum yield by 97.4% . The chloride anion participates in hydrogen bonding with solvent molecules, as evidenced by crystallographic data.

In polar solvents (e.g., butyronitrile), electrostatic interactions dominate, while in low-polarity media (e.g., CH$$2$$Cl$$2$$), ion pairing induces stacking and fluorescence quenching.

Propiedades

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJGBAJNNALVAV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024602 | |

| Record name | Berberine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-65-8 | |

| Record name | Berberine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berberine chloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | berberine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | berberine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Berberine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Berberine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERBERINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOT4O1BYV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Alkylation-Cyclization Sequential Method (CN101245064A)

This six-step protocol starts with 2,3-dimethoxybenzyl alcohol and piperonylethylamine, proceeding through alkylation, chloromethylation, cyanation, alcoholysis, condensation, and cyclization. Key innovations include:

- Alkylation : 2,3-dimethoxybenzyl alcohol reacts with alkylating agents (e.g., methyl iodide) in toluene at 30–100°C using bases like sodium hydroxide. Molar ratios of 1:1.0–2.0 for alcohol, base, and alkylating agent ensure complete conversion.

- Chloromethylation : The alkylated intermediate undergoes chloromethylation with formaldehyde and hydrochloric acid, achieving >90% yield under reflux conditions.

- Cyclization : Phosphorus pentachloride-mediated cyclization in dichloromethane at 40°C for 72 hours yields berberine chloride with 89% efficiency after recrystallization.

Advantages :

Cyanide-Free Route (CN106543171A)

Addressing toxicity concerns, this method avoids cyanide reagents by employing a Henry reaction–Clemensen reduction sequence:

- Piperonyl Cyclonene Synthesis : Catechol and dichloromethane react in dimethyl sulfoxide (DMSO) at 95–120°C under basic conditions, forming piperonyl cyclonene with >85% yield.

- Formylation : ViLsmeier–Haack formylation converts cyclonene to piperonal, utilizing phosphoryl chloride and DMF at 0–5°C.

- Nitration and Reduction : Henry reaction with nitromethane introduces a β-nitro group, followed by zinc amalgam reduction to homopiperonylamine (Clemensen conditions).

- Cyclization : Glyoxal and formic acid mediate cyclization in the presence of copper sulfate, achieving 78–82% yield.

Advantages :

- Eliminates cyanide intermediates, reducing environmental toxicity.

- Zinc amalgam replaces costly LiAlH₄, lowering production costs by ≈40%.

Comparative Analysis of Modern Methods

Industrial Applications and Scalability

The CN101245064A method dominates industrial production due to its balance of yield (89%) and reagent availability. In contrast, the cyanide-free route (CN106543171A) is preferred in regions with strict environmental regulations, despite its marginally lower yield. High-pressure cyanidation (CN1164588C) remains niche, reserved for high-purity applications where TBAB’s cost is justified.

Análisis De Reacciones Químicas

Tipos de reacciones

El cloruro de berberina se somete a diversas reacciones químicas, que incluyen:

Oxidación: El cloruro de berberina se puede oxidar para formar berberrubina y otros derivados.

Reducción: Las reacciones de reducción pueden convertir el cloruro de berberina en dihidroberberina.

Sustitución: El cloruro de berberina puede sufrir reacciones de sustitución nucleófila, lo que lleva a la formación de varios derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como los tioles y las aminas se emplean comúnmente.

Productos principales formados

Oxidación: Berberrubina, demetilenberberina.

Reducción: Dihidroberberina.

Sustitución: Varios derivados de berberina sustituidos.

Aplicaciones Científicas De Investigación

Anticancer Applications

Berberine chloride has shown promise in cancer treatment due to its ability to induce apoptosis and inhibit cell proliferation. Research indicates that berberine can sensitize cancer cells to conventional therapies, enhancing their effectiveness.

- Mechanism of Action : this compound affects multiple signaling pathways, including the p53 pathway, leading to increased apoptosis in cancer cells. It also exhibits anti-inflammatory properties that may contribute to its anticancer effects .

- Clinical Trials : Current studies are evaluating berberine's efficacy in treating colorectal adenomas and other cancers. A notable trial is assessing its role in combination with standard therapies for breast and colon cancers .

Neuroprotective Effects

This compound has demonstrated neuroprotective properties, particularly in models of cognitive impairment.

- Cognitive Function : In experimental studies involving chronic cerebral hypoperfusion (CCH), this compound prevented cognitive deficits and neuronal loss in the hippocampus. Treatment resulted in significant improvements in spatial learning and memory .

- Mechanisms : The compound appears to reduce apoptosis and promote neuronal survival through modulation of oxidative stress pathways and inflammation .

Anti-Infective Properties

This compound exhibits activity against various pathogens, making it a candidate for treating infectious diseases.

- Leishmaniasis : Studies have shown that this compound effectively eliminates intracellular amastigotes of Leishmania species in infected macrophages, with a favorable safety index compared to traditional treatments .

- Mechanism : The compound activates p38 MAPK signaling while inhibiting ERK1/2, enhancing nitric oxide production which is crucial for combating infections .

Metabolic Disorders

Research has indicated that this compound may play a role in managing metabolic disorders such as diabetes and obesity.

- Effects on Glucose Metabolism : Berberine has been shown to improve insulin sensitivity and reduce blood glucose levels through activation of AMPK (AMP-activated protein kinase) pathways .

- Clinical Evidence : In clinical settings, berberine has been evaluated for its effects on lipid profiles and weight management, showing promising results in reducing triglycerides and LDL cholesterol levels .

Thyroid Regulation

Recent studies suggest that this compound may have dual effects on thyroid function.

- Thyroid Activity : Depending on the dosage, this compound can stimulate or suppress thyroid hormone production. In animal models, it has been shown to increase T3 levels while influencing TSH levels significantly .

Summary Table of Applications

Mecanismo De Acción

El cloruro de berberina ejerce sus efectos a través de múltiples mecanismos:

Objetivos moleculares: Se dirige a varias enzimas y proteínas, incluida la proteína quinasa activada por AMP (AMPK), la fosfoinosítido 3-quinasa (PI3K) y las quinasas de proteína activadas por mitógenos (MAPK).

Vías involucradas: El cloruro de berberina activa AMPK, lo que lleva a una mejoría en el metabolismo de la glucosa y los lípidos.

Comparación Con Compuestos Similares

Physicochemical Properties

Berberine chloride’s aqueous solubility is low (1.96 ± 0.11 mg/mL at 25°C), necessitating solubilization strategies for oral delivery. However, its stability in buffers (pH 1.2–7.4) and resistance to hydrolysis over six months make it preferable for formulation over less stable analogs .

Table 1: Solubility and Stability Comparison

| Compound | Aqueous Solubility (mg/mL) | Stability (6 months, pH 1.2–7.4) | Key Solubilizers |

|---|---|---|---|

| This compound | 1.96 ± 0.11 | No degradation | HPβCD (3× solubility vs. RMβCD) |

| Berberine sulfate | Data not provided | Limited data | Not extensively studied |

Complexation with hydroxypropyl-β-cyclodextrin (HPβCD) enhances this compound’s solubility threefold compared to randomly methylated-β-CD (RMβCD) .

Table 2: Antioxidant Efficacy (1 mg/mL)

| Parameter | This compound | B. vulgaris Extract |

|---|---|---|

| TBARS inhibition | 55% | 55% |

| DPPH oxidation | 46% | 46% |

| SOD activation | 270% | 270% |

Antimicrobial Activity this compound shows potent antifungal activity against Trichophyton mentagrophytes and Microsporum canis by disrupting metabolic pathways (e.g., secondary metabolite biosynthesis) . However, its efficacy against E. Synergy with antibiotics (e.g., norfloxacin) reduces MICs against Staphylococcus spp.

Anti-inflammatory and Immunomodulatory Effects In colitis models, this compound (15 mg/kg/day) reduces myeloperoxidase activity and interleukin-8 production by 50%, comparable to corticosteroids but with fewer side effects . It also enhances macrophage-mediated clearance of Leishmania by restoring NO production, a mechanism less evident in berberine analogs like palmatine .

Formulation Advancements

This compound’s poor solubility has driven innovations in drug delivery:

- Cyclodextrin Complexation : HPβCD increases solubility to ~6 mg/mL, enabling pediatric liquid formulations .

- Nanotechnology: Escinosomes (escin-based nanovesicles) achieve 67% encapsulation efficiency and 75% sustained release over 24 hours, outperforming liposomal berberine .

Table 3: Formulation Strategies

| Strategy | Outcome | Advantage vs. Other Compounds |

|---|---|---|

| HPβCD complexation | 3× solubility enhancement | Superior to RMβCD for berberine |

| Escinosomes | 75% sustained release | Better stability than liposomal BBR |

| Saccharin cocrystal | Improved taste masking | Not reported for berberine sulfate |

Pharmacological Specificity

- Thyroid Modulation : this compound exhibits dose-dependent effects: 50 mg/kg stimulates thyroid function (↑T3), while 100 mg/kg suppresses it, a duality absent in structurally similar alkaloids like jatrorrhizine .

- Neuroprotection: It noncompetitively inhibits SARM1, a key neurodegeneration target, at IC50 values lower than synthetic analogs .

Actividad Biológica

Berberine chloride (BBR) is a bioactive compound derived from various plants, particularly from the Berberis species. It belongs to the isoquinoline alkaloids group and has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and metabolic effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against a variety of pathogens. Recent studies have elucidated its mechanisms of action, particularly against methicillin-resistant Staphylococcus aureus (S. aureus).

- Mechanism of Action : BBR disrupts cell wall synthesis and membrane integrity, leading to cell death. Metabolomics studies indicate that BBR exposure results in the downregulation of key metabolites involved in peptidoglycan synthesis and stress resistance .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| S. aureus | 51 μg/ml | Disruption of cell wall and membrane integrity |

| Escherichia coli | 32 μg/ml | Inhibition of DNA replication |

| Candida albicans | 16 μg/ml | Disruption of cell membrane |

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer cell lines. It induces apoptosis and inhibits tumor progression through multiple pathways.

- Cell Cycle Arrest : BBR causes G1 phase arrest in low concentrations and G2/M phase arrest at higher concentrations. This is linked to the upregulation of the BTG2 gene and downregulation of anti-apoptotic genes such as BCL2 .

- Induction of Apoptosis : Studies have shown that BBR activates caspases-3 and -9, leading to increased levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins .

Table 2: Anticancer Effects of this compound

| Cancer Cell Line | IC50 (μg/ml) | Mechanism of Action |

|---|---|---|

| HeLa | 2.48 ± 0.24 | Induction of apoptosis |

| HT-29 | 6.92 ± 0.49 | Cell cycle arrest in G1 phase |

| L1210 (leukemia) | 5.00 ± 0.30 | Activation of MAPK signaling pathways |

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which can be beneficial in conditions such as diabetes and cardiovascular diseases.

- Mechanism : BBR modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and reducing oxidative stress .

Case Studies

- In Vitro Study on Cancer Cells : A study conducted on human cervical cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers .

- In Vivo Efficacy Against Uropathogenic E. coli : A study using the Galleria mellonella model showed that this compound effectively reduced bacterial load in infected larvae, highlighting its potential as an antibacterial agent against urinary tract infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.